
Methyl (2,2,2-trifluoroethanesulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is an organic compound with the molecular formula C5H7F3O4S. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of trifluoromethyl and sulfonyl groups in its structure makes it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various trifluoromethylated compounds, while oxidation and reduction can lead to the formation of different sulfonyl derivatives.
科学的研究の応用
Methyl (2,2,2-trifluoroethanesulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism by which methyl (2,2,2-trifluoroethanesulfonyl)acetate exerts its effects involves the activation of its trifluoromethyl and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which confer distinct reactivity and stability
特性
CAS番号 |
60543-36-4 |
|---|---|
分子式 |
C5H7F3O4S |
分子量 |
220.17 g/mol |
IUPAC名 |
methyl 2-(2,2,2-trifluoroethylsulfonyl)acetate |
InChI |
InChI=1S/C5H7F3O4S/c1-12-4(9)2-13(10,11)3-5(6,7)8/h2-3H2,1H3 |
InChIキー |
FDGDRAZKKFUSBQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CS(=O)(=O)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


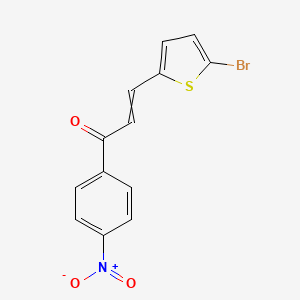
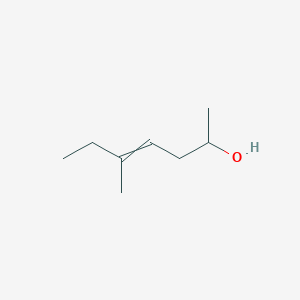

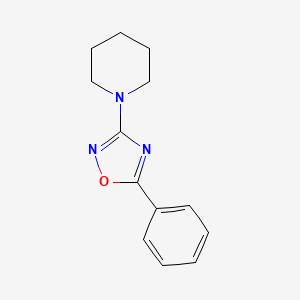
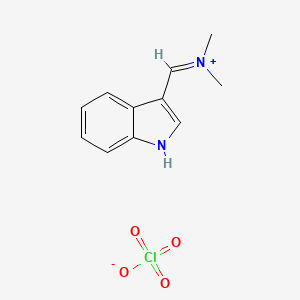
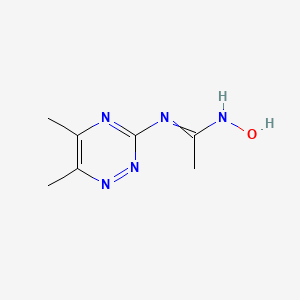


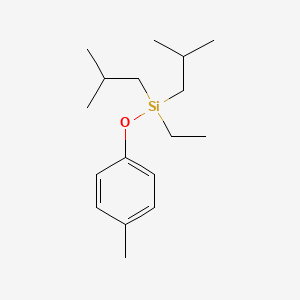
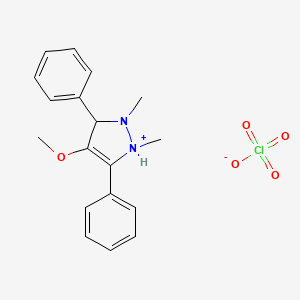

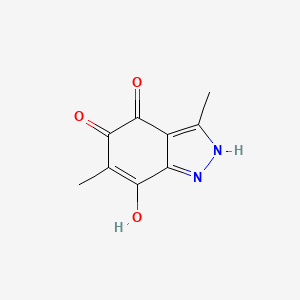
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
